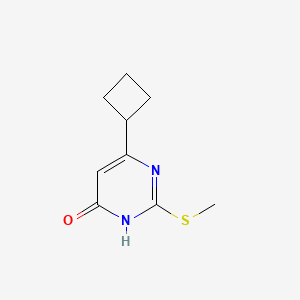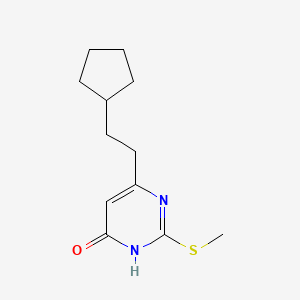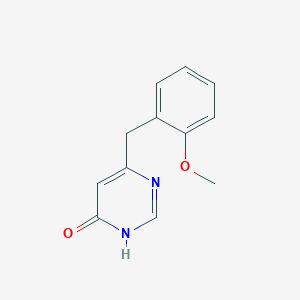![molecular formula C13H23ClN2O B1486906 (4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride CAS No. 2203714-64-9](/img/structure/B1486906.png)
(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride
説明
(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride, or 4-ABCPM-HCl, is an organic compound with a wide range of applications, from being used as a research tool in scientific experiments to being used as an ingredient in some pharmaceuticals. 4-ABCPM-HCl has a unique structure and properties that make it ideal for a variety of uses.
科学的研究の応用
4-ABCPM-HCl is an excellent tool for a variety of scientific research applications. It can be used as a reference compound in the study of drug metabolism, as a tool to study the interaction of drugs with their target receptors, and as a tool to study the effects of drugs on the central nervous system. Additionally, 4-ABCPM-HCl can be used to study the effects of drugs on the cardiovascular system and to study the effects of drugs on the immune system.
作用機序
The mechanism of action of 4-ABCPM-HCl is not completely understood. However, it is thought to act as an agonist of the serotonin 5-HT2A receptor, which is involved in a variety of physiological and psychological processes. Additionally, 4-ABCPM-HCl has been found to have affinity for the 5-HT1A and 5-HT2C receptors, which are also involved in regulating a variety of physiological and psychological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ABCPM-HCl are not completely understood. However, it is known that 4-ABCPM-HCl has been found to have a variety of effects on the central nervous system, including increased alertness, increased focus, and increased energy. Additionally, 4-ABCPM-HCl has been found to have effects on the cardiovascular system, including increased heart rate and increased blood pressure.
実験室実験の利点と制限
The advantages of using 4-ABCPM-HCl in laboratory experiments include its relatively low cost, its ease of synthesis, and its relatively low toxicity. Additionally, 4-ABCPM-HCl has been found to have a variety of biochemical and physiological effects, making it an ideal tool for a variety of research applications. However, there are some limitations to using 4-ABCPM-HCl in laboratory experiments, including its relatively short half-life and its potential for drug interactions.
将来の方向性
The future directions for 4-ABCPM-HCl are promising. Its unique structure and properties make it an ideal tool for a variety of research applications. Additionally, its potential for drug interactions makes it a promising tool for studying the effects of drugs on the central nervous system and other physiological systems. Additionally, its potential for use in pharmaceuticals makes it an attractive option for drug development. Finally, its potential for use in drug delivery systems makes it a promising tool for the development of new delivery systems for drugs.
特性
IUPAC Name |
(4-amino-1-bicyclo[2.2.2]octanyl)-pyrrolidin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O.ClH/c14-13-6-3-12(4-7-13,5-8-13)11(16)15-9-1-2-10-15;/h1-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHDWYLVJRRVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C23CCC(CC2)(CC3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol](/img/structure/B1486834.png)





